molecular formula C15H28N2O2 B2498368 1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1357352-01-2

1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Cat. No. B2498368
CAS RN: 1357352-01-2
M. Wt: 268.401
InChI Key: AQDVZSQSNSXJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spirocyclic compounds often involves reactions that yield a mixture of isomeric products due to their complex structures. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal results in isomeric condensation products, showcasing the intricate pathways involved in the synthesis of such structures (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their complex, cyclic nature. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and its structure determined via single-crystal X-ray diffraction analysis, revealing the presence of a bicyclo[2.2.2]octane structure with lactone and piperidine groups (Moriguchi et al., 2014).

Chemical Reactions and Properties

Spirocyclic compounds can undergo various chemical reactions due to their active functional groups. The synthesis and reactivity studies of these compounds provide insights into their potential chemical transformations. For example, studies on the synthesis of unnatural amino acids such as spiro[4.n]-2-aza-alkan-carboxylic acids highlight the potential for creating bulky proline analogs with increased lipophilicity, showcasing their versatile chemical properties (Teetz & Gaul, 1984).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through various analytical techniques, including NMR spectroscopy and mass spectrometry, to elucidate the compound's detailed physical characteristics.

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, including reactivity, stability, and functional group behavior, are essential for their application in synthesis and drug design. Research on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, for example, introduces a novel class of conformationally constrained dipeptide isosteres, indicating the rich chemical properties of spirocyclic compounds (Guarna et al., 1999).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • General Procedure for Synthesis : This compound is synthesized as part of a general procedure for creating spirocyclic 3-oxotetrahydrofurans, which in turn are used to prepare biologically active heterocyclic compounds. In a study, it reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products (Moskalenko & Boev, 2012).

Applications in Drug Synthesis

  • Anticonvulsant Evaluation : Analogues of this compound, such as spiro[4.5]decane-2-carboxylic acid, have been evaluated for their anticonvulsant activity. These compounds were synthesized to assess the role of the carboxylic acid group in valproic acid, a known anticonvulsant (Scott et al., 1985).

Research in Organic Chemistry

  • Conjugate Addition Reactions : Studies have shown that this compound can undergo high pressure vs. thermal activation in conjugate addition reactions with amines, leading to various products depending on experimental conditions (Rulev et al., 1998).

  • Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of related esters leads to the formation of spirocyclic indoline lactones, indicating its potential in synthesizing complex organic structures (Hodges et al., 2004).

  • Dipeptide Mimetics Synthesis : Azabicycloalkane amino acids, including analogues of this compound, have been synthesized as rigid dipeptide mimetics, useful in peptide-based drug discovery (Mandal et al., 2005).

  • Neuropeptide Y Antagonist Synthesis : The compound has been used in the synthesis of a neuropeptide Y antagonist, highlighting its role in developing treatments for conditions like obesity (Iida et al., 2005).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDVZSQSNSXJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2CN)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.